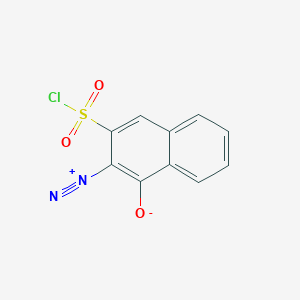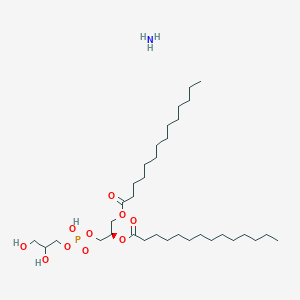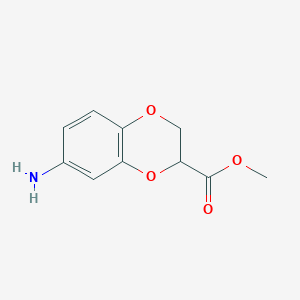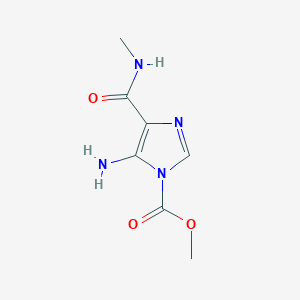![molecular formula C41H48BNO5 B13820935 Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is a complex organic compound with a unique structure that combines boron, chromen, and azanium moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium typically involves multiple steps. The initial step often includes the preparation of the boron-containing moiety, which can be achieved through the reaction of triphenylborane with butyl lithium. The chromen derivative can be synthesized via the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst. The final step involves the quaternization of the azanium moiety with the chromen derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial settings.
化学反応の分析
Types of Reactions
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The chromen moiety can be reduced to form dihydrochromen derivatives.
Substitution: The azanium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Dihydrochromen derivatives.
Substitution: Substituted azanium derivatives.
科学的研究の応用
Chemistry
In organic synthesis, this compound can be used as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a building block for the synthesis of pharmacologically active molecules. Its boron moiety can be used for boron neutron capture therapy (BNCT) in cancer treatment.
Industry
In the materials science industry, this compound can be used in the development of advanced materials such as polymers and nanomaterials due to its ability to form stable and functionalized structures.
作用機序
The mechanism of action of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with biomolecules, while the chromen moiety can interact with enzymes and receptors. The azanium moiety can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar boron-containing compound used in organic synthesis.
Coumarin derivatives: Similar chromen-containing compounds with applications in medicinal chemistry.
Quaternary ammonium compounds: Similar azanium-containing compounds used in various industrial applications.
Uniqueness
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is unique due to its combination of boron, chromen, and azanium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C41H48BNO5 |
|---|---|
分子量 |
645.6 g/mol |
IUPAC名 |
butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C22H24B.C19H24NO5/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-13(2)19(22)24-9-8-20(3,4)12-14-10-18(21)25-17-11-15(23-5)6-7-16(14)17/h4-18H,2-3,19H2,1H3;6-7,10-11H,1,8-9,12H2,2-5H3/q-1;+1 |
InChIキー |
UUCZZKIUQYESDD-UHFFFAOYSA-N |
正規SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


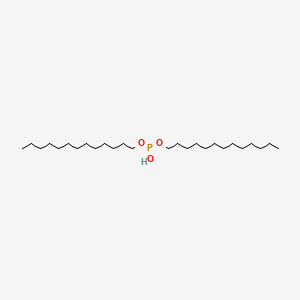

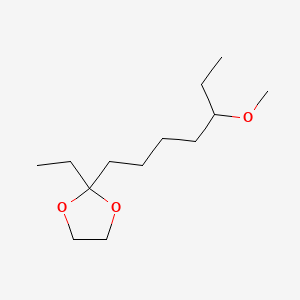
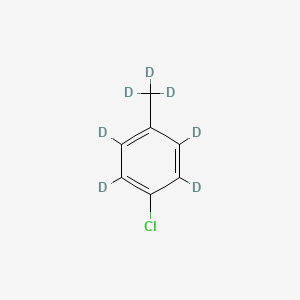
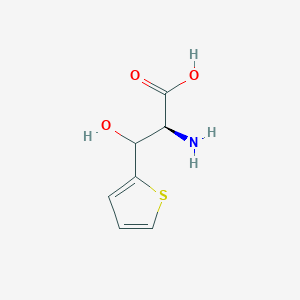
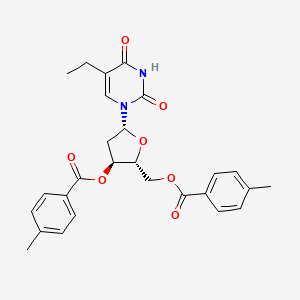
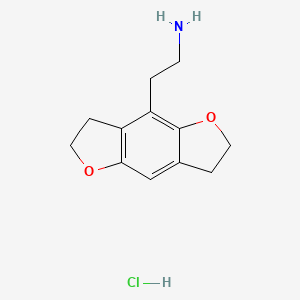
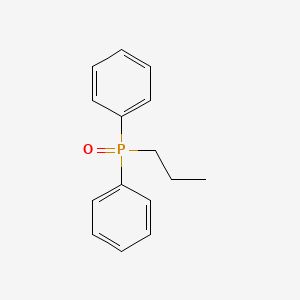
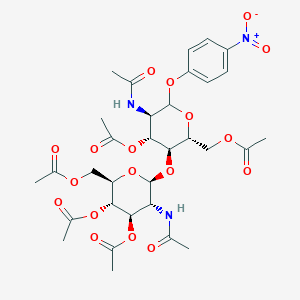
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
